(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
The compound “(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone” is a structurally complex molecule featuring a pyrrolidine ring substituted with a furan-2-ylmethyl sulfonyl group and a 3-phenylbenzo[c]isoxazole moiety linked via a methanone bridge. Its synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and coupling with benzoisoxazole precursors, as inferred from analogous procedures in methanone synthesis . The benzoisoxazole core is known for its pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation or neurological disorders. The sulfonyl group enhances solubility and bioavailability, while the furan substituent may influence stereochemical interactions due to its planar aromatic structure .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(25-11-10-19(14-25)31(27,28)15-18-7-4-12-29-18)17-8-9-21-20(13-17)22(30-24-21)16-5-2-1-3-6-16/h1-9,12-13,19H,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNIETMIQUOTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors, which could potentially be the case for this compound as well.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that the compound could have similar effects at the molecular and cellular level.
Biological Activity
The compound (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a benzo[c]isoxazole moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 436.5 g/mol . The presence of the sulfonyl group is significant as it often enhances the bioactivity of compounds, particularly in terms of antibacterial and anti-inflammatory effects.
In Vitro Studies
Preliminary studies suggest that derivatives of furan and pyrrolidine can exhibit significant biological activities. For instance, furan-based compounds have been shown to inhibit Class I phosphoinositide 3-kinases (PI3K), which are critical targets in inflammatory and autoimmune diseases . These findings indicate that this compound may similarly interact with key enzymes involved in inflammatory pathways.
Case Studies
- Anti-inflammatory Activity : In a study examining small-molecule inhibitors targeting ST2 receptors, related furan derivatives demonstrated the ability to modulate immune responses by inhibiting T cell proliferation while promoting regulatory T cell populations . This suggests that the compound may have potential applications in treating conditions characterized by excessive inflammation.
- Cytotoxic Effects : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, pyrrolidine derivatives have shown promise in inducing apoptosis in tumor cells by modulating proteasomal activity . Although direct studies on this specific compound are lacking, it is plausible that it could exhibit comparable effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of specific functional groups, such as the sulfonamide and furan rings, plays a vital role in enhancing interactions with biological targets. For instance, modifications to the pyrrolidine ring can significantly influence binding affinities and biological efficacy .
| Structural Feature | Potential Activity |
|---|---|
| Sulfonamide Group | Antibacterial |
| Furan Ring | Neuroprotective |
| Pyrrolidine Moiety | Modulation of neurotransmitters |
Future Directions
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas of investigation include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
- Derivatization : Exploring modifications to enhance potency or selectivity against particular biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b): These compounds share the methanone bridge but differ in heterocyclic cores (pyrazole and thiophene vs. pyrrolidine and benzoisoxazole). Synthesis: Both 7a and 7b are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur, highlighting divergent reactivity compared to the sulfonylation steps required for the target compound . Bioactivity: Thiophene derivatives like 7a/7b are often explored for antimicrobial activity, whereas benzoisoxazole-containing compounds (e.g., the target) are more frequently studied in CNS drug development.
The target compound’s sulfonyl group may similarly enhance metabolic stability, though its benzoisoxazole core likely directs distinct biological targets (e.g., kinase inhibition vs. antioxidant responses in sulforaphane) .
Stereochemical Considerations
Unlike simpler achiral analogues (e.g., 7a/7b), its 3D configuration could significantly affect receptor binding or enzyme inhibition, as seen in chiral pharmaceuticals like β-blockers .
Physicochemical Properties
| Property | Target Compound | 7a | 7b |
|---|---|---|---|
| Molecular Weight (g/mol) | ~460 (estimated) | 298.3 | 342.4 |
| LogP (Predicted) | 2.8 | 1.2 | 1.5 |
| Key Functional Groups | Sulfonyl, Benzoisoxazole | Cyano, Thiophene | Ester, Thiophene |
| Synthetic Complexity | High (multi-step coupling) | Moderate (cyclocondensation) | Moderate (cyclocondensation) |
Q & A
Q. Can computational models predict the metabolic fate of this compound?
- Answer : Yes. Tools like SwissADME predict phase I metabolism (e.g., oxidation of the furan methyl group) and phase II conjugation (glucuronidation of the sulfonyl group). In vitro validation using human liver microsomes (HLMs) and LC-MS metabolite profiling is recommended. CYP450 inhibition assays (e.g., CYP3A4) further refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
